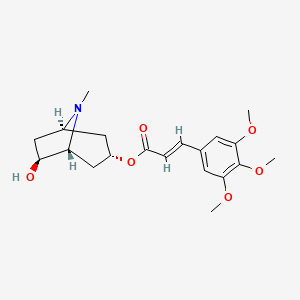

Pervilleine G

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO6 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H27NO6/c1-21-13-9-14(11-15(21)16(22)10-13)27-19(23)6-5-12-7-17(24-2)20(26-4)18(8-12)25-3/h5-8,13-16,22H,9-11H2,1-4H3/b6-5+/t13-,14-,15+,16-/m0/s1 |

InChI Key |

JAIZIKCSQYKDND-YAELTDKSSA-N |

Isomeric SMILES |

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Synonyms |

pervilleine G |

Origin of Product |

United States |

Natural Occurrence, Collection, and Isolation Methodologies

Geographical Distribution and Botanical Source of Pervilleine G

Identification of Erythroxylum pervillei as the Primary Origin

This compound is primarily sourced from Erythroxylum pervillei Baill., a species belonging to the Erythroxylaceae family. This plant genus, comprising approximately 200 species, is found in tropical regions across South America, Africa, and Asia. nih.gov Notably, a significant recollection effort for scientific study, which led to the isolation of this compound, was conducted in southern Madagascar, confirming this region as a key geographical source for this specific plant and its unique alkaloids. nih.gov

Specific Plant Parts Utilized for Isolation (e.g., Stem Bark, Roots)

The isolation of this compound, along with other related minor alkaloids, has been successfully achieved from the stem bark of Erythroxylum pervillei. nih.gov In one large-scale recollection, a substantial quantity of stem bark was processed to yield these compounds. nih.gov While other parts of Erythroxylum species, such as the roots, have been analyzed for different alkaloids, the stem bark is the documented source for this compound. nih.gov

Extraction Techniques Employed for Alkaloid Enrichment

The initial step in isolating this compound involves the enrichment of alkaloids from the collected plant material. This is a crucial phase designed to concentrate the target compounds from the complex plant matrix.

A common method employed is sequential solvent extraction. In a notable large-scale extraction, 25 kg of Erythroxylum pervillei stem bark was subjected to a series of extractions with solvents of increasing polarity. nih.gov This process is detailed in the table below.

| Step | Solvent(s) | Outcome |

| 1 | Chloroform (B151607) (CHCl₃) | Initial extraction of lipophilic compounds. |

| 2 | Chloroform-Methanol (CHCl₃-MeOH) | Extraction of compounds with intermediate polarity. |

| 3 | Methanol (MeOH) | Extraction of more polar constituents. |

| 4 | Hexane (B92381) Wash | The combined extract (3.0 kg) was washed with hexane to remove non-polar impurities. |

| 5 | Liquid-Liquid Partitioning | Partitioning with a Chloroform-Methanol-Water (CHCl₃-MeOH-H₂O) system to yield a 370 g organic-soluble fraction enriched in alkaloids. |

This systematic approach ensures that a broad spectrum of compounds, including the tropane (B1204802) alkaloids, are efficiently removed from the plant material, while subsequent steps begin the process of purification by removing highly non-polar substances like fats and waxes. nih.gov

Chromatographic Purification Strategies for this compound Isolation

Following the initial extraction and enrichment, advanced chromatographic techniques are essential to separate the individual alkaloids from the complex mixture.

Application of pH Zone-Refining Countercurrent Chromatography

The principal and most effective technique reported for the isolation of this compound is pH zone-refining countercurrent chromatography (CCC). nih.govresearchgate.net This preparative liquid-liquid chromatography method separates compounds based on their pKa (acid dissociation constant) and hydrophobicity, making it exceptionally well-suited for the separation of basic compounds like alkaloids. nih.gov

In the isolation of this compound, an alkaloid-containing fraction from the initial extraction was further processed using high-speed counter-current chromatography (HSCCC) in the pH-zone refining mode. nih.gov This technique allows for a large sample loading capacity and yields highly concentrated, pure fractions, which is particularly advantageous when isolating minor constituents. nih.gov The method involves establishing a two-phase solvent system and using a pH gradient to achieve separation, which effectively resolves compounds with similar structures. nih.gov

Other Advanced Separation Techniques for Minor Constituents

Flash Column Chromatography: Before the application of pH zone-refining CCC, the organic-soluble fraction is often subjected to flash column chromatography over silica (B1680970) gel. nih.gov This step serves to fractionate the extract based on polarity, simplifying the mixture for the more advanced CCC technique. A typical solvent system for this stage involves gradients of increasing polarity, such as chloroform-acetone with ammonium (B1175870) acetate. nih.gov

Silica Gel Column Chromatography: This is a fundamental and widely used technique in alkaloid isolation. column-chromatography.comcolumn-chromatography.com Silica gel's weakly acidic nature allows for the effective adsorption and separation of alkaloids when using various solvent systems. column-chromatography.com It is often used for both initial fractionation of crude extracts and for the further purification of fractions obtained from other methods. scirp.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative tool for the separation of complex mixtures like plant extracts. nih.gov For tropane alkaloids, various HPLC methods, including micellar HPLC and HPLC coupled with mass spectrometry (HPLC-MS/MS), have been developed for both separation and quantification. nih.govmdpi.com These high-resolution techniques are crucial for analyzing the purity of isolated fractions and can be scaled up for the purification of minor compounds. researchgate.net

The following table summarizes the chromatographic techniques used in the isolation pathway of this compound.

| Chromatographic Technique | Role in Isolation | Principle of Separation |

| Flash Column Chromatography | Pre-purification of crude extract | Adsorption chromatography based on polarity. |

| pH Zone-Refining CCC | Final isolation of this compound | Partition chromatography based on pKa and hydrophobicity. |

| Silica Gel Column Chromatography | General fractionation and purification | Adsorption chromatography. |

| High-Performance Liquid Chromatography (HPLC) | Analysis and potential purification | High-resolution separation based on various interaction principles (e.g., partition, adsorption). |

Chemical Characterization and Structural Elucidation of Pervilleine G

The determination of the intricate molecular architecture of Pervilleine G was achieved through a combination of advanced spectroscopic methods. These techniques, used in concert, provided the necessary data to piece together its structure atom by atom.

Spectroscopic Data Interpretation for Molecular Structure Determination

The foundational evidence for the structure of this compound was derived from the interpretation of its spectroscopic data.

¹H NMR and ¹³C NMR spectroscopy were instrumental in identifying the core components of this compound. The ¹H NMR spectrum revealed key signals corresponding to a 3,6-disubstituted tropane (B1204802) alkaloid skeleton. nih.gov These included two oxymethine protons, two methine protons, three methylene (B1212753) groups, and an N-methyl group. nih.gov Additionally, signals indicative of a 3,4,5-trimethoxycinnamoyl (Tmc) group with a trans geometry were observed. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3β | 5.14 | t | 4.5 |

| H-6α | 4.70 | - | - |

| H-1, H-5 | 3.41, 3.18 | - | - |

| N-Me | 2.61 | s | - |

| H-2ax, H-4ax | 2.23–2.32 | brd | 15.8 |

| H-2eq, H-4eq | 1.76 | brd | 15.8 |

| H-7' | 7.56 | d | 15.9 |

| H-2', H-6' | 6.76 | s | - |

| H-8' | 6.30 | d | 15.9 |

| 3 x OMe | 3.87–3.91 | - | - |

Source: Chin et al., 2009 nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in connecting these two structural fragments. A key correlation was observed between the proton at H-3β (δ 5.14) of the tropane ring and the carbonyl carbon of the Tmc group (δ 166.0), confirming the ester linkage at the C-3 position. nih.gov

HRESIMS provided the exact molecular formula for this compound. The analysis showed a sodiated molecular ion [M+Na]⁺ at an m/z of 400.1743. nih.gov This corresponded to a molecular formula of C₂₀H₂₇NO₆, which was consistent with the structural elements identified by NMR spectroscopy. nih.gov

While detailed IR and UV-Vis spectra for this compound are not extensively reported in the primary literature, the general procedures for the isolation of Pervilleine congeners mention the use of these techniques. nih.gov IR spectroscopy would be expected to show characteristic absorptions for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) functional groups present in the molecule. UV spectroscopy would confirm the presence of the cinnamoyl chromophore. nih.govvulcanchem.com

Elucidation of Stereochemical Configuration

The stereochemistry of this compound was established through careful analysis of the ¹H NMR coupling constants and splitting patterns. The broad triplet observed for the H-3 proton, with a coupling constant of 4.5 Hz, was consistent with an α-orientation of the acyl group at C-3. nih.gov

The orientation of the hydroxyl group at C-6 was deduced from the coupling pattern of the H-6 proton in the ¹H-¹H COSY spectrum. The H-6 resonance showed couplings to the two protons on C-7 but no coupling to H-5. nih.gov This lack of coupling indicates a dihedral angle of nearly 90 degrees between H-5 and H-6, which supports a β-orientation for the hydroxyl group at C-6. nih.gov Therefore, the complete structure of this compound was elucidated as 3α-(E)-(3,4,5-trimethoxycinnamoyloxy)-6β-hydroxytropane. nih.gov

Comparative Structural Analysis with Other Pervilleine Congeners (e.g., Pervilleine A, B, C, F, H)

This compound is part of a larger family of tropane alkaloids isolated from Erythroxylum pervillei. nih.gov A comparative analysis highlights the structural diversity within this class of compounds.

Pervilleine A is a more complex diester, featuring a 3α-(3,4,5-trimethoxybenzoyloxy) group and a 6β-(E)-(3,4,5-trimethoxycinnamoyloxy) group, along with a 7β-hydroxyl group. tandfonline.comnih.gov

Pervilleine B and C are also diesters and are known to reverse multidrug resistance. nih.gov

Pervilleine F is another related tropane alkaloid ester. nih.gov

Pervilleine H , isolated alongside this compound, is structurally similar but possesses an additional hydroxyl group at the 7β position, making it 3α-(E)-(3,4,5-trimethoxycinnamoyloxy)-6β,7β-dihydroxytropane. nih.gov

The key structural variation between this compound and its more studied congeners like Pervilleine A, B, and C is the presence of a single ester group at C-3 and a hydroxyl group at C-6 in this compound, whereas the others are typically diesters with ester functionalities at both C-3 and C-6. nih.govtandfonline.comnih.gov

Verification of Chemical Structure through Independent Means

While the spectroscopic data provides a robust structural assignment, independent verification through total synthesis or X-ray crystallography would provide the ultimate confirmation. To date, a total synthesis specifically for this compound has not been reported in the literature. However, the synthesis of other pervilleine congeners, such as Pervilleine C, has been achieved, which lends support to the general structural assignments within this family of alkaloids. thieme-connect.de The isolation and characterization of this compound was part of a broader study on tropane alkaloids from E. pervillei, where the structures of other compounds were determined and in some cases confirmed by X-ray diffraction analysis. researchgate.net

Biosynthetic Pathways and Precursor Studies of Pervilleine G

General Tropane (B1204802) Alkaloid Biosynthesis in Erythroxylum Species

The biosynthesis of tropane alkaloids (TAs) in the Erythroxylaceae family, while sharing a common core structure with TAs from other plant families like Solanaceae, is now understood to have evolved independently. pnas.orgou.edu This convergent evolution is evident in the recruitment of distinct enzyme families at nearly every stage of the pathway to produce the same class of alkaloids. pnas.orgnih.gov The primary distinction of TAs in Erythroxylum is the presence of a 2-carbomethoxy group on the tropane ring, a feature absent in the alkaloids produced by Solanaceae species. pnas.orgpnas.org

The journey to the tropane core begins with primary metabolism, specifically with the amino acids L-ornithine and L-arginine. nih.govnih.gov These amino acids serve as the initial building blocks for the formation of the pyrrolidine (B122466) ring, which is a key component of the bicyclic tropane nucleus. neu.edu.tr

The pathway proceeds as follows:

Formation of Putrescine: L-ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to form putrescine. nih.govresearchgate.net Alternatively, L-arginine can be converted to putrescine through a series of enzymatic reactions starting with arginine decarboxylase (ADC). nih.govresearchgate.net

Methylation: Putrescine is then N-methylated by putrescine N-methyltransferase (PMT), a step often considered the first committed step in tropane alkaloid production, yielding N-methylputrescine. pnas.orgnih.gov

Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination, catalyzed by a methylputrescine oxidase (MPO), to form 4-methylaminobutanal. nih.govnih.gov This intermediate spontaneously cyclizes through an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. pnas.orgnih.gov This cation is the central precursor for the first ring of the tropane structure. nih.gov

| Precursor | Intermediate | Enzyme | Function |

|---|---|---|---|

| L-Ornithine | Putrescine | Ornithine Decarboxylase (ODC) | Decarboxylation of Ornithine |

| L-Arginine | Putrescine | Arginine Decarboxylase (ADC) & others | Multi-step conversion of Arginine |

| Putrescine | N-methylputrescine | Putrescine N-methyltransferase (PMT) | Methylation of Putrescine |

| N-methylputrescine | N-methyl-Δ¹-pyrrolinium cation | Methylputrescine Oxidase (MPO) | Oxidative deamination and spontaneous cyclization |

While the tropane core is derived from amino acids, the complex ester side chains that characterize alkaloids like Pervilleine G originate from different metabolic routes, primarily the shikimate pathway. frontiersin.org The shikimate pathway is a crucial process in plants that leads to the biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.gov

For many tropane alkaloids, the acyl group esterified to the tropane ring is derived from L-phenylalanine. biocyclopedia.com this compound features a trimethoxycinnamoyl group, indicating a direct link to the phenylpropanoid pathway, a major branch of the shikimate pathway. nih.gov Chorismate, the end product of the main shikimate pathway, serves as the precursor for a wide array of aromatic secondary metabolites, including the cinnamic acids that form the side chains of this compound. researchgate.net

Although less directly implicated in this compound's known structure, the terpenoid (or mevalonate) pathway can also contribute to the structural diversity of other complex alkaloids by providing terpenoid moieties. researchgate.net This highlights the metabolic grid from which complex alkaloids are assembled, drawing precursors from multiple primary and secondary metabolic routes.

Enzymatic Mechanisms and Key Biotransformations in this compound Biosynthesis

The biosynthesis of this compound from the basic tropane structure involves several specific enzymatic transformations. While the complete pathway has not been fully elucidated for this compound itself, key steps can be inferred from studies on closely related compounds in Erythroxylum coca, such as cocaine.

A critical step in the Erythroxylum-specific pathway is the formation of the 2-carbomethoxy moiety. Recent research has identified a SABATH family methyltransferase responsible for this modification. pnas.orgnih.gov Following the formation of the bicyclic tropane nucleus, which results in the intermediate methylecgonone, a stereospecific reduction occurs. In E. coca, this reduction is catalyzed by methylecgonone reductase (MecgoR), an enzyme from the aldo-keto reductase (AKR) family. nih.govresearchgate.net This is a significant point of divergence from the Solanaceae pathway, which uses enzymes from the short-chain dehydrogenase/reductase (SDR) family for a similar reduction step. pnas.orgnih.gov MecgoR specifically reduces methylecgonone to methylecgonine. pnas.orgresearchgate.net

The final step in forming a complex tropane alkaloid like this compound is the esterification of the tropane alcohol (a derivative of methylecgonine) with an activated acyl group derived from the shikimate pathway (e.g., trimethoxycinnamoyl-CoA). This reaction is catalyzed by an acyltransferase.

Investigation of Genetic Pathways and Gene Clusters Involved in Biosynthesis

Research into the genetic underpinnings of tropane alkaloid biosynthesis in Erythroxylum has accelerated with modern transcriptomic and genomic techniques. Studies have focused on identifying the genes that encode the key enzymes in the pathway. For instance, the gene encoding methylecgonone reductase (MecgoR) was identified after purifying the protein, revealing it belonged to the aldo-keto reductase family, distinct from the tropinone (B130398) reductases in Solanaceae. pnas.orgnih.gov

More recently, a microbial yeast platform has been used to screen E. coca transcriptomes, successfully identifying previously missing enzymatic steps. pnas.orgnih.gov This work led to the discovery of a cytochrome P450 from the CYP81A family responsible for the second tropane ring closure and a SABATH family methyltransferase that creates the characteristic 2-carbomethoxy group. pnas.orgnih.gov

Comparative genomic analysis between Erythroxylum novogranatense (a cocaine producer) and Anisodus acutangulus (a hyoscyamine (B1674123) producer) has further solidified the theory of convergent evolution. pnas.org These studies show that different genes and enzyme families were independently recruited in the two lineages to perform analogous steps in the biosynthetic pathway. pnas.org For example, the initial methylation of the polyamine precursor is handled by different enzyme types in Erythroxylaceae versus Solanaceae. pnas.org The identification of these genes and their clustering in the genome provides valuable insights into the evolutionary assembly of this complex metabolic pathway. pnas.org

Chemotaxonomic Significance of this compound in the Erythroxylum Genus

Chemotaxonomy utilizes the distribution of specialized metabolites, like alkaloids, as a tool for classifying and differentiating plant species. The Erythroxylum genus, comprising approximately 230 species, exhibits significant chemical diversity. rhhz.net The presence, absence, and relative abundance of specific tropane alkaloids serve as important chemotaxonomic markers.

While cocaine is famously associated with E. coca and E. novogranatense, other species within the genus produce a distinct profile of alkaloids. rhhz.net this compound, isolated from Erythroxylum pervillei, is part of a series of related compounds (Pervilleines A, B, C, etc.) that characterize this species. nih.govresearchgate.net The specific pattern of ester side chains (like the trimethoxycinnamoyl group of this compound) and other structural modifications are unique identifiers.

The distribution of different classes of compounds, including tropane alkaloids and flavonoids, has been used to create chemical fingerprints that help delineate species and varieties within the Erythroxylum genus. kib.ac.cn For example, an analysis of 51 plant species found cocaine was detectable in 23 Erythroxylum species, highlighting the alkaloid's prevalence but also its variability across the genus. rhhz.net The unique alkaloid profile of E. pervillei, including this compound, contributes to its distinct chemical signature and aids in its taxonomic classification within this large and complex genus.

| Compound Name |

|---|

| This compound |

| L-Ornithine |

| L-Arginine |

| Putrescine |

| N-methylputrescine |

| 4-methylaminobutanal |

| N-methyl-Δ¹-pyrrolinium cation |

| L-Phenylalanine |

| L-Tyrosine |

| L-Tryptophan |

| Chorismate |

| Methylecgonone |

| Methylecgonine |

| Cocaine |

| Hyoscyamine |

Pharmacological Investigations and Mechanistic Studies Excluding Clinical Human Data

In Vitro Assessments of Biological Activities Related to Cellular Function and Disease Models

Modulation of Multidrug Resistance (MDR) Phenotype (Focus on P-glycoprotein Inhibition)

The phenomenon of multidrug resistance (MDR), where cancer cells develop resistance to a broad range of structurally and mechanistically distinct anticancer drugs, is a significant hurdle in chemotherapy. aacrjournals.orgfrontiersin.org A primary mechanism underlying MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene. aacrjournals.orgnih.gov P-gp, an ATP-dependent transporter, actively expels chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy. aacrjournals.orgglobalresearchonline.net

Pervilleines, a class of tropane (B1204802) alkaloids isolated from Erythroxylum pervillei, have been investigated for their potential to reverse the MDR phenotype. aacrjournals.orgscispace.com Specifically, pervilleines A, B, C, and F have demonstrated the ability to modulate MDR. scispace.comnih.govnih.gov

Studies on pervilleine A, a closely related analog of pervilleine G, have provided significant insights into the mechanism of MDR reversal. Research has shown that pervilleine A can restore the sensitivity of multidrug-resistant cancer cell lines to chemotherapeutic agents. For instance, in the vinblastine-resistant oral epidermoid carcinoma cell line KB-V1 and the human leukemic lymphoblast cell line CEM/VLB100, pervilleine A was found to restore sensitivity to vinblastine (B1199706). aacrjournals.orgresearchgate.net Similarly, it restored chemosensitivity to colchicine (B1669291) in the KB-8-5 cell line. aacrjournals.orgnih.gov

Kinetic analyses have revealed that pervilleine A acts as a competitive inhibitor of P-gp. aacrjournals.orgnih.gov It competes with P-gp substrates, such as vinblastine, for binding to the transporter. aacrjournals.orgglobalresearchonline.net This competitive inhibition was demonstrated by the dose-dependent inhibition of ATP-dependent [³H]vinblastine binding to membrane vesicles isolated from multidrug-resistant KB-V1 cells, with a determined inhibition constant (Ki) of 7.3 μM for pervilleine A. aacrjournals.orgnih.gov

| Cell Line | Chemotherapeutic Agent | Effect of Pervilleine A | IC50 (µM) |

| KB-V1 | Vinblastine | Restored sensitivity | 0.36 aacrjournals.orgresearchgate.net |

| CEM/VLB100 | Vinblastine | Restored sensitivity | 0.02 aacrjournals.orgresearchgate.net |

| KB-8-5 | Colchicine | Restored sensitivity | 0.61 aacrjournals.orgresearchgate.net |

Consistent with its role as a P-gp inhibitor, pervilleine A has been shown to increase the intracellular accumulation of chemotherapeutic drugs in resistant cells. aacrjournals.orgnih.gov In the presence of 40 μM pervilleine A, the intracellular concentration of [³H]vinblastine in multidrug-resistant KB-V1 cells increased significantly, from 0.18 pmol per 50 x 10⁴ cells to approximately 5 pmol per 50 x 10⁴ cells. aacrjournals.orgnih.gov This enhancement of drug accumulation is a direct consequence of the inhibition of the P-gp efflux pump. aacrjournals.org Furthermore, studies on pervilleines A, B, C, and F showed they enhanced the intracellular accumulation of rhodamine 123, a fluorescent P-gp substrate, in drug-resistant MDR KB-V1 cells. tandfonline.com

Importantly, the mechanism of MDR reversal by pervilleine A does not appear to involve alterations in the expression of the P-gp transporter itself. aacrjournals.orgnih.gov Studies have shown that incubating multidrug-resistant KB-V1 and CEM/VLB100 cells with pervilleine A for 72 hours did not significantly affect the transcription of the MDR1 gene, as determined by reverse transcriptional-PCR analysis of MDR1 mRNA. aacrjournals.orgresearchgate.net Furthermore, Western blot analyses confirmed that the protein levels of P-gp remained unchanged after treatment with pervilleine A. aacrjournals.orgresearchgate.net This indicates that pervilleine A directly inhibits the function of the existing P-gp pumps rather than suppressing their production. globalresearchonline.net

The efficacy of pervilleine A as an MDR modulator has been compared to that of verapamil (B1683045), a well-established first-generation P-gp inhibitor. aacrjournals.org In several studies, pervilleine A demonstrated comparable or even greater activity than verapamil in reversing multidrug resistance. aacrjournals.orgscispace.com For example, in restoring vinblastine sensitivity in KB-V1 cells, pervilleine A (IC₅₀ = 0.36 μM) was more potent than verapamil (IC₅₀ = 0.79 μM). aacrjournals.org Similarly, in CEM/VLB100 cells, pervilleine A was more effective at restoring sensitivity to daunorubicin (B1662515) than verapamil. aacrjournals.org While both compounds inhibited the ATP-dependent accumulation of [³H]vinblastine in KB-V1 membrane vesicles, pervilleine A often showed a more potent effect in cell-based assays. aacrjournals.org

| Cell Line | Chemotherapeutic Agent | Pervilleine A IC50 (µM) | Verapamil IC50 (µM) |

| KB-V1 | Vinblastine | 0.36 | 0.79 |

| CEM/VLB100 | Vinblastine | 0.02 | 0.025 |

| CEM/VLB100 | Daunorubicin | 0.065 | 0.5 |

Cytotoxic Activity in In Vitro Cancer Cell Line Panels (where applicable for this compound and its analogues)

While the primary focus of research on pervilleines has been their MDR-reversing activity, their intrinsic cytotoxic potential has also been evaluated. Pervilleine A itself did not show significant growth-inhibitory effects on the parental drug-sensitive KB-3 cells or the resistant KB-V1 cells in the absence of a chemotherapeutic agent. aacrjournals.org This lack of inherent cytotoxicity is a desirable characteristic for an MDR modulator, as it minimizes off-target effects. aacrjournals.org

However, other pervilleine analogues have shown some level of cytotoxic activity. For instance, pervilleine D has been reported to exhibit cytotoxic activity against certain cancer cell lines. ontosight.ai It is important to note that the structural features required for MDR reversal may differ from those for direct cytotoxicity. For example, the N-oxide derivative of pervilleine A was found to be devoid of inhibitory effects against the KB-V1 cell line. scispace.com Furthermore, it has been predicted that pervilleines G and H would be inactive as MDR inhibitors due to the absence of a trans-3,4,5-trimethoxycinnamoyl group at the C-6 position, a feature thought to be important for anti-MDR activity. nih.gov

Exploration of Other Predicted Biological Activities (e.g., anti-inflammatory, antioxidant properties for the Pervilleine family)

This compound belongs to the Pervilleine family of tropane alkaloids, which are derived from plants of the Erythroxylum genus. nih.govresearchgate.net While the primary focus of research on this family has been the reversal of multidrug resistance (MDR) in cancer, the broader pharmacological potential of the genus and related compounds suggests other activities. researchgate.net Species within the Erythroxylum genus are known sources of compounds with diverse biological effects, including anti-inflammatory and antioxidant properties. researchgate.netresearchgate.net For instance, flavonoids, which are also found in Erythroxylum species, are well-known for their antioxidant and anti-inflammatory activities. researchgate.netrjpbcs.com

Studies on related natural products indicate that these activities are significant areas of investigation. Propolis and berberine (B55584), for example, are natural substances recognized for their antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated by modulating oxidative stress and inflammatory pathways. mdpi.com While direct studies on the anti-inflammatory or antioxidant effects of this compound itself are not detailed in the available literature, the pharmacological profile of its source genus and the activities of other compounds within the Pervilleine family, such as Pervilleine D and E, suggest potential in these areas. ontosight.aiontosight.ai

In Vivo Animal Model Studies for Biological Efficacy (Excluding Human Clinical Trials)

The in vivo efficacy of the pervilleine alkaloids in reversing multidrug resistance has been evaluated using the hollow fiber assay in mice. tandfonline.comaacrjournals.org This model serves as an intermediate step between in vitro cell culture and traditional solid tumor xenograft studies, allowing for the assessment of drug efficacy in a live animal model while containing the tumor cells. pugetsound.edureactionbiology.com

In these studies, human cancer cells, such as the vinblastine-resistant KB-V1 oral epidermoid carcinoma cell line, are encapsulated in semi-permeable hollow fibers. tandfonline.comnih.gov These fibers are then implanted into mice, typically in both the intraperitoneal (i.p.) and subcutaneous (s.c.) compartments. tandfonline.comaacrjournals.orgresearchgate.net The semi-permeable nature of the fibers allows for the free passage of nutrients and administered drugs to the cancer cells while keeping the cells contained. reactionbiology.com

Research on Pervilleine A, a close analog of this compound, demonstrated its potential using this model. nih.govresearchgate.net When administered as a single agent, Pervilleine A did not significantly inhibit the growth of the MDR cancer cells. aacrjournals.orgnih.govresearchgate.net This lack of intrinsic cytotoxicity is a key feature, suggesting its primary role is not to kill cancer cells directly but to modulate their resistance to other drugs. tandfonline.com The results from these hollow fiber studies provided the crucial in vivo data supporting the potential of pervilleines as effective MDR reversal agents, justifying further investigation. pugetsound.edunih.gov

The primary value of the pervilleines in animal models has been demonstrated through combination studies. The hollow fiber assay was notably the first use of this model to assess MDR-reversing agents in conjunction with standard cancer chemotherapeutics. tandfonline.comaacrjournals.org

In these experiments, mice implanted with hollow fibers containing MDR cancer cells (KB-V1) were treated with a chemotherapeutic agent like vinblastine, a pervilleine compound (such as Pervilleine A, B, or C), or a combination of both. tandfonline.comaacrjournals.orgnih.gov The findings were significant:

When administered alone, neither vinblastine (at the tested doses) nor the pervilleine compounds caused substantial inhibition of MDR cell growth. aacrjournals.orgnih.govnih.gov

However, when vinblastine was co-administered with a pervilleine, a dramatic inhibition of cancer cell growth was observed. The combination of Pervilleine A and vinblastine resulted in up to 75% growth inhibition. nih.govresearchgate.netbg.ac.rs

Similarly, the combination of vinblastine with Pervilleine B or Pervilleine C led to growth inhibition of up to 77.7%. nih.govtandfonline.com

Crucially, these effects were more potent than those observed with equimolar doses of verapamil, a well-known first-generation P-gp inhibitor used as a positive control. nih.govnih.govresearchgate.net

These results strongly suggest that pervilleines act synergistically with chemotherapeutic drugs in vivo, effectively reversing the resistance phenotype and restoring the sensitivity of the cancer cells to the treatment. nih.govnih.gov

Table 1: In Vivo Efficacy of Pervilleine Analogs in Combination Therapy (Hollow Fiber Assay)

| Compound | Cancer Cell Line | Combination Agent | Observed Growth Inhibition | Note |

|---|---|---|---|---|

| Pervilleine A | KB-V1, KB-8-5 | Vinblastine | Up to 75% | More effective than equimolar doses of verapamil. nih.govresearchgate.net |

| Pervilleine B | KB-V1 | Vinblastine | Up to 77.7% | Single agents were not significantly inhibitory. nih.govtandfonline.com |

| Pervilleine C | KB-V1 | Vinblastine | Up to 77.7% | More effective than equimolar doses of verapamil. nih.govtandfonline.com |

| Pervilleine F | Not specified in vivo | Vinblastine | Confirmed in vivo. tandfonline.com | Induced G2/M arrest in vitro. bg.ac.rs |

Molecular Mechanism of Action Studies

The molecular mechanism underlying the MDR-reversing activity of the pervilleine family centers on their interaction with P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene. aacrjournals.orgfrontiersin.org P-gp functions as an ATP-dependent transporter that actively removes a wide variety of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. frontiersin.orgnih.gov

Kinetic studies using membrane vesicles isolated from multidrug-resistant KB-V1 cells were performed to elucidate the nature of this interaction. These investigations revealed that Pervilleine A competitively inhibits the binding of [³H]vinblastine to P-gp. aacrjournals.orgnih.govbg.ac.rs This competitive inhibition suggests that Pervilleine A interacts with the P-gp transporter at the same or an overlapping site as the chemotherapeutic drug vinblastine. aacrjournals.org The binding affinity for this interaction was quantified, with Pervilleine A showing a Kᵢ of 7.3 μM. nih.govresearchgate.net This direct binding action blocks the efflux pump, leading to an increased intracellular accumulation of the co-administered anticancer drug, thus restoring its therapeutic efficacy. aacrjournals.orgnih.gov

Table 2: Pervilleine A Interaction with P-glycoprotein (P-gp)

| Ligand | Protein Target | Binding Interaction Details | Binding Affinity (Kᵢ) | Consequence |

|---|

| Pervilleine A | P-glycoprotein (P-gp) | Competitive inhibition with respect to [³H]vinblastine binding. aacrjournals.orgbg.ac.rs | 7.3 μM nih.govresearchgate.net | Inhibition of P-gp mediated drug efflux; increased intracellular drug accumulation. aacrjournals.org |

While the role of this compound's analogs as potent inhibitors of P-gp (ABCB1) is well-established, their influence on other key ATP-binding cassette (ABC) transporters involved in multidrug resistance is less clear. nih.govglobalresearchonline.net Besides P-gp, two other major transporters contributing to MDR are the Multidrug Resistance-associated Protein 1 (MRP1, also known as ABCC1) and the Breast Cancer Resistance Protein (BCRP, also known as ABCG2). frontiersin.orgnih.gov These transporters can also efflux a broad range of anticancer drugs, and their overexpression is a significant mechanism of chemoresistance. frontiersin.orgmdpi.comfrontiersin.org

A comprehensive review of the scientific literature indicates that while many natural products have been studied for their effects on BCRP and MRP1, specific data on this compound or its close analogs (Pervilleine A, B, C) in relation to these two transporters is not available. mdpi.comfrontiersin.orgnih.gov For example, compounds like quercetin (B1663063) and biochanin A have been shown to inhibit P-gp, MRP1, and BCRP, demonstrating a broad-spectrum MDR reversal activity. nih.govmdpi.com However, studies detailing the interaction of the pervilleine family of alkaloids with MRP1 and BCRP have not been reported. Therefore, it is currently unknown whether the MDR-reversal activity of pervilleines is specific to P-gp or if they possess a broader inhibitory profile that includes other clinically relevant ABC transporters.

Intracellular Signaling Pathway Modulation

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the modulation of intracellular signaling pathways by the compound this compound.

Scientific investigations into the alkaloids isolated from Erythroxylum pervillei have primarily focused on related compounds, such as Pervilleine A, B, C, and F. nih.govnih.gov These studies have established a mechanism of action centered on the inhibition of the P-glycoprotein (P-gp) efflux pump, which is a key factor in the development of multidrug resistance (MDR) in cancer cells. researchgate.netaacrjournals.orgnih.gov For instance, Pervilleine A has been shown to competitively inhibit the binding of chemotherapeutic agents like vinblastine to P-gp, thereby increasing their intracellular concentration and restoring sensitivity in resistant cancer cell lines. aacrjournals.orgnih.gov This mechanism, however, is one of chemosensitization and is distinct from the direct modulation of intracellular signaling cascades that regulate cell fate decisions like proliferation, apoptosis, or autophagy.

While this compound has been isolated and its chemical structure identified, subsequent pharmacological investigations into its specific biological activities, particularly its effects on signaling pathways such as the PI3K/Akt/mTOR or MAPK pathways, have not been reported in the accessible scientific literature. nih.gov The activity of tropane alkaloids can be highly dependent on their specific chemical structure, and therefore, the known activities of other pervilleines cannot be directly extrapolated to this compound. researchgate.net

Due to the absence of research in this specific area, no detailed findings or data tables on the intracellular signaling pathway modulation by this compound can be provided at this time.

Synthetic Endeavors and Structural Modification Research

Challenges in the Total Synthesis of Tropane (B1204802) Alkaloids and Pervilleine G

The total synthesis of tropane alkaloids, including this compound, is a formidable task primarily due to the inherent structural complexity of their shared core: the N-methyl-8-azabicyclo[3.2.1]octane system. The construction of this bicyclic framework with precise stereochemical control at multiple chiral centers is a significant hurdle for chemists. Current time information in Bangalore, IN.technologynetworks.comuni-konstanz.de The scattered distribution of these alkaloids across different plant families suggests that nature itself has evolved independent biosynthetic pathways, highlighting the molecule's complexity. technologynetworks.compnas.org

Key challenges in the synthesis of tropanes like this compound include:

Construction of the Bicyclic Core: Creating the fused five- and six-membered rings of the tropane skeleton efficiently and with correct stereochemistry is non-trivial. Many classical methods, while effective for simpler rings, are less favorable for generating seven-membered rings or complex bicyclic systems due to ring strain and entropy factors. sci-hub.se

Stereochemical Control: Tropane alkaloids possess multiple stereocenters. For instance, the synthesis of related compounds like Pervilleine B required the development of highly stereoselective reactions to establish the correct relative and absolute stereochemistry of the hydroxyl and ester groups on the tropane ring. core.ac.ukoup.com The bioactivity of these compounds is often highly dependent on their specific enantiomeric form. core.ac.uk

Functional Group Installation: The introduction of specific functional groups, such as the ester moiety in this compound, at specific positions on the tropane scaffold requires regioselective and stereoselective methods. The synthesis of Pervilleine C, for example, involved a late-stage esterification of the tropane alcohol with the appropriate acid chloride. nih.govresearchgate.net

This compound itself was isolated as a minor constituent from Erythroxylum pervillei and lacks the trans-trimethoxycinnamate group at the C6 position found in some of the more potent multidrug resistance (MDR) reversing pervilleines. researchgate.net This structural distinction may influence the synthetic strategy and the motivation for creating analogues.

Strategies for Chemical Synthesis of this compound and its Stereoisomers

While a specific total synthesis for this compound has not been prominently detailed in the literature, the synthetic routes established for its close relatives, Pervilleine B and Pervilleine C, provide a clear blueprint for its potential construction. These strategies focus on the enantioselective formation of the core tropane structure, which can then be elaborated to the final product.

Two powerful strategies employed for related pervilleines are:

[4+3] Cycloaddition: The total synthesis of (+)-Pervilleine C was achieved using a classical [4+3] cycloaddition reaction between a pyrrole (B145914) derivative and an oxyallyl cation precursor to construct the seven-membered ring of the nortropane skeleton. sci-hub.senih.govresearchgate.netthieme-connect.de This key step was followed by a series of transformations including a diastereoselective reduction, an asymmetric hydroboration-oxidation to desymmetrize the intermediate, and finally, acylation to install the aromatic ester side chain. sci-hub.semdpi.com This approach allows for the creation of the core structure and the introduction of functional group handles for further derivatization to produce analogues. sci-hub.se A similar pathway could be envisioned for this compound, where the final acylation step would utilize the corresponding acid chloride for the this compound ester moiety.

Halo-Assisted Intramolecular Cyclization: An enantioselective synthesis of (+)-Pervilleine B was developed based on the activation of a lactam. core.ac.ukresearchgate.net The key step involved a halo-assisted intramolecular addition of a silyl (B83357) enol ether to an in situ activated lactam. core.ac.ukresearchgate.net This versatile method yields hydroxylated 1-halo-8-azabicyclo[3.2.1]octane systems, which are valuable advanced intermediates for producing various dihydroxytropane alkaloids and their analogues. core.ac.ukoup.com This strategy allowed for the determination of the absolute configuration of natural (-)-Pervilleine B. core.ac.ukresearchgate.net Adaptation of this route for this compound would involve synthesizing the appropriate dihydroxytropane precursor followed by selective esterification.

Semi-Synthetic Modifications of Natural Pervilleine Scaffolds

Semi-synthesis, which uses a readily available natural product as a starting scaffold, is a powerful and efficient strategy for generating chemical diversity and optimizing biological activity. sci-hub.senih.gov This approach avoids the often lengthy and low-yielding de novo synthesis of the core structure. sci-hub.se Given that several pervilleines, such as Pervilleine A, B, and C, have been isolated from Erythroxylum pervillei and show promising activity as MDR inhibitors, they represent ideal starting points for semi-synthetic modification. core.ac.ukresearchgate.net

This strategy can be applied to:

Generate Analogues: By applying standard chemical reactions like esterification, etherification, or oxidation to the functional groups of an isolated pervilleine (e.g., the hydroxyl group of the tropanediol core), a library of new derivatives can be created. mdpi.com This allows for a systematic exploration of the structure-activity relationship (SAR). For instance, semi-synthetic derivatives of other alkaloids like berberine (B55584) have been created to improve their therapeutic properties. scielo.br

Produce this compound: If a related pervilleine, such as one containing the core 3α,6β-dihydroxytropane structure, were isolated in sufficient quantity, it could be chemically converted to this compound through selective esterification.

Improve Drug-like Properties: Modifications can be aimed at enhancing potency, altering selectivity, or improving pharmacokinetic parameters like solubility and bioavailability. sci-hub.se

The development of semi-synthetic analogues of the vinca (B1221190) alkaloids and the anticancer agent paclitaxel (B517696) are prime examples of how this strategy has led to clinically important drugs. up.ac.za

Structure Activity Relationship Sar Studies of Pervilleine G and Analogues

Identification of Key Pharmacophores for Observed Biological Activities (e.g., MDR Reversal)

The reversal of multidrug resistance (MDR) in cancer cells is a significant area of research, and certain natural products, including tropane (B1204802) alkaloids like the pervilleines, have shown promise as MDR inhibitors. researchgate.net Structure-activity relationship (SAR) studies are crucial in identifying the specific molecular features, or pharmacophores, responsible for this biological activity. For pervilleine analogues, the ability to counteract MDR is intricately linked to their chemical structure.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological activity of drugs and other bioactive molecules. researchfloor.orgnih.govijpsjournal.com The specific spatial orientation of functional groups can dramatically influence how a molecule interacts with its biological target. nih.govsolubilityofthings.com

In the context of pervilleine G and its analogues, the stereochemistry at various chiral centers within the tropane ring system is a critical factor influencing their efficacy as MDR modulators. For instance, the orientation of the hydroxyl group at C-6 in this compound is determined to be β-oriented based on spectroscopic data. nih.gov

While the trans configuration of the double bond in the 3,4,5-trimethoxycinnamoyl group at C-6 is considered important, some studies suggest that the cis and trans stereochemistry may not have a significant effect on the MDR-reversing activity of some pervilleine analogues like cis-pervilleines B and F. researchgate.net However, for many chiral drugs, one enantiomer is often significantly more active or has a different pharmacological profile than its mirror image. nih.gov This principle is highly relevant to the development of potent and selective therapeutic agents.

Correlation Between Structural Variations and Modulatory Potency

The potency of pervilleine analogues as MDR modulators is directly correlated with specific structural variations. Beyond the crucial C-6 substituent, modifications at other positions of the tropane ring also influence activity.

For example, pervilleines A-F, while all containing the key C-6 trimethoxycinnamoyl group, exhibit minor structural differences in the aromatic ester unit at the C-3 position and the presence or absence of a hydroxyl group at C-7. scispace.com These variations lead to differences in their cytotoxic profiles and selectivity. scispace.comresearchgate.net Pervilleine A, for instance, which has a 3α-(3,4,5-trimethoxybenzoyloxy) group and a 7β-hydroxyl group, is a potent MDR inhibitor. nih.gov The absence of the C-7 hydroxyl group in pervilleines B and C results in reduced cell line selectivity, although they retain potency against certain cell lines. researchgate.net

The following table summarizes the structural features and observed MDR reversal activity of selected pervilleine analogues:

| Compound | C-3 Substituent | C-6 Substituent | C-7 Substituent | MDR Reversal Activity |

| Pervilleine A | 3α-(3,4,5-trimethoxybenzoyloxy) | 6β-(E)-(3,4,5-trimethoxycinnamoyloxy) | 7β-hydroxy | Potent |

| Pervilleine B | 3α-benzoyloxy | 6β-(E)-(3,4,5-trimethoxycinnamoyloxy) | - | Active, reduced selectivity |

| Pervilleine C | 3α-(4-hydroxy-3,5-dimethoxybenzoyloxy) | 6β-(E)-(3,4,5-trimethoxycinnamoyloxy) | - | Active, reduced selectivity |

| Pervilleine D | 3α-(3,4,5-trimethoxybenzoyloxy) | 6β-(E)-(3,4,5-trimethoxycinnamoyloxy) | - | Active |

| Pervilleine F | 3α-(E)-cinnamoyloxy | 6β-(E)-(3,4,5-trimethoxycinnamoyloxy) | 7β-hydroxy | Active |

| This compound | 3α-(E)-(3,4,5-trimethoxycinnamoyloxy) | 6β-hydroxy | - | Inactive |

| Pervilleine H | 3α-(E)-(3,4,5-trimethoxycinnamoyloxy) | 6β,7β-dihydroxy | - | Inactive |

This data clearly illustrates the strong correlation between the presence of the 3,4,5-trimethoxycinnamoyl group at C-6 and MDR reversal activity.

Computational Chemistry and In Silico Approaches for SAR Elucidation

Computational chemistry and in silico modeling are powerful tools for understanding the structure-activity relationships of bioactive compounds. mdpi.comresearchgate.net These methods allow researchers to predict how a molecule will interact with its biological target, thereby guiding the design of more potent and selective analogues. acs.org

For P-glycoprotein inhibitors like the pervilleines, computational approaches can be used to build pharmacophore models that define the essential three-dimensional arrangement of functional groups required for binding to the transporter. researchgate.net Molecular docking studies can simulate the binding of different pervilleine analogues to the P-gp binding site, providing insights into the specific interactions that govern their inhibitory activity. acs.org

Quantitative structure-activity relationship (QSAR) studies can also be employed to develop mathematical models that correlate the structural properties of the pervilleine analogues with their observed biological activity. aacrjournals.org These models can then be used to predict the activity of new, unsynthesized compounds, accelerating the drug discovery process. mdpi.com While some studies have found only a weak correlation between properties like ClogP and molecular refractivity and the MDR-reversing propensity of certain tropane alkaloids, the development of more sophisticated models holds promise. scispace.com

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of this compound analogues is a key objective of SAR studies. By integrating data from in vitro assays, such as cytotoxicity and P-gp inhibition assays, with computational modeling, it is possible to create robust predictive tools. nih.govnih.gov

These models can help to:

Identify new lead compounds: By screening virtual libraries of compounds, predictive models can identify novel structures that are likely to have high MDR-reversing activity.

Optimize existing leads: The models can guide the chemical modification of existing pervilleine analogues to improve their potency, selectivity, and pharmacokinetic properties. acs.org

Reduce the need for extensive animal testing: By providing reliable predictions of biological activity, these models can help to prioritize which compounds should be advanced to more complex and resource-intensive testing phases.

Ultimately, the goal is to develop a comprehensive understanding of the SAR for this class of compounds, enabling the rational design of new and effective agents to combat multidrug resistance in cancer.

Future Research Directions and Translational Perspectives Excluding Clinical Human Data

Advanced Mechanistic Elucidation of Pervilleine G Biological Interactions

The first crucial step would be to screen this compound for any biological activity. Drawing inspiration from its sister compounds, an initial investigation into its potential as an MDR reversal agent would be a logical starting point. This would involve in vitro assays to determine if it can inhibit P-glycoprotein or other ABC transporters. Further studies would be needed to understand its specific binding sites and how its structure relates to its function, if any.

Development of Novel Research Tools and Probes Based on this compound Scaffold

If this compound exhibits a unique and potent biological activity, its chemical scaffold could be used as a template for the development of novel research tools. For instance, fluorescently tagged versions of this compound could be synthesized to visualize its interactions with cellular components, helping to identify its molecular targets. Biotinylated derivatives could also be created for use in affinity chromatography to isolate and identify binding partners.

Exploration of this compound for Applications in In Vitro Biological Assays and Animal Models Beyond Current Scope

Should initial screenings reveal interesting activities, the exploration would broaden. For example, if it modulates P-glycoprotein, its efficacy could be tested in various multidrug-resistant cancer cell lines (in vitro). mdpi.com Subsequently, these findings could be translated to preclinical animal models, such as xenograft mouse models implanted with resistant tumors, to evaluate its in vivo efficacy and pharmacological properties. researchgate.net

Biotechnological Production of this compound and Related Alkaloids

Currently, this compound is sourced from its natural plant origin, Erythroxylum pervillei. nih.gov Sustainable and scalable production would necessitate biotechnological approaches.

Metabolic Engineering of Producing Organisms (e.g., Erythroxylum pervillei)

Future research could focus on understanding the biosynthetic pathway of tropane (B1204802) alkaloids in Erythroxylum pervillei. Once the specific genes and enzymes responsible for this compound synthesis are identified, techniques like CRISPR-Cas9 could be employed to genetically engineer the plant for enhanced production of this specific compound.

Heterologous Expression of Biosynthetic Pathways in Microbial Hosts

A more scalable approach involves transferring the entire biosynthetic pathway of this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This method, known as heterologous expression, could enable large-scale fermentation-based production of the alkaloid, offering a more controlled and potentially higher-yielding alternative to plant extraction.

Sustainability and Sourcing Considerations for this compound Production

The natural source of this compound, Erythroxylum pervillei, is endemic to Madagascar. nih.gov Any large-scale harvesting from the wild would raise significant ecological and sustainability concerns. Therefore, the development of the biotechnological production methods outlined above would be critical to ensure a sustainable and reliable supply chain for future research and potential therapeutic development, without endangering the natural plant populations.

Q & A

Q. What experimental methods are recommended for structural characterization of Pervilleine G?

this compound’s complex bisbenzylisoquinoline alkaloid structure requires multimodal spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) is critical for resolving stereochemistry and substituent positions, while infrared (IR) spectroscopy identifies functional groups like tertiary amines. X-ray crystallography provides definitive confirmation of molecular geometry . For purity validation, high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) ensures compound integrity, particularly during synthetic or extraction workflows .

Q. How can researchers design protocols for isolating this compound from natural sources?

Isolation from Erythroxylum pervillei involves sequential extraction with polar solvents (e.g., methanol or ethanol) followed by liquid-liquid partitioning (e.g., ethyl acetate/water). Column chromatography (silica gel or Sephadex LH-20) and preparative thin-layer chromatography (TLC) are standard for purification. Researchers must document plant collection parameters (geographical origin, seasonal variation) and validate extraction efficiency via quantitative NMR or comparative LC-MS against synthetic standards .

Q. What in vitro/in vivo models are suitable for studying this compound’s anticancer mechanisms?

For in vitro studies, use cancer cell lines with documented drug resistance (e.g., P-glycoprotein-overexpressing MCF-7/ADR cells) to evaluate this compound’s ability to reverse multidrug resistance (MDR). Assays should include cell viability (MTT), apoptosis (Annexin V/PI staining), and P-gp efflux inhibition (rhodamine-123 retention). In vivo, xenograft models in immunodeficient mice with pharmacokinetic profiling (plasma half-life, tissue distribution) are recommended. Molecular docking simulations can predict interactions with ABC transporters like P-gp .

Advanced Research Questions

Q. How can synthetic challenges in this compound’s total synthesis be systematically addressed?

The synthesis of this compound’s bisbenzylisoquinoline scaffold demands retrosynthetic planning to prioritize stereoselective coupling of benzyltetrahydroisoquinoline monomers. Asymmetric catalysis (e.g., Sharpless epoxidation) and protecting group strategies (e.g., tert-butyldimethylsilyl ethers) are critical for controlling regiochemistry. Researchers should optimize reaction conditions (solvent, temperature) using design-of-experiments (DoE) approaches and validate intermediates via high-field NMR (>500 MHz) and X-ray diffraction .

Q. How should contradictory cytotoxicity data across studies be reconciled?

Discrepancies in reported IC₅₀ values often stem from variability in cell culture conditions (e.g., serum concentration, passage number) or compound stability in media. To resolve contradictions, standardize protocols using guidelines like the NIH Rigor and Reproducibility framework. Include positive controls (e.g., doxorubicin for MDR studies) and validate batch-to-batch consistency of this compound via LC-MS and elemental analysis. Meta-analyses of raw datasets (e.g., using PRISMA guidelines) can identify confounding variables .

Q. What strategies optimize this compound’s synergistic effects with chemotherapeutics?

Employ combination index (CI) analysis via the Chou-Talalay method to quantify synergism/antagonism with standard chemotherapies (e.g., paclitaxel). Use transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound (e.g., MAPK/ERK) and validate via CRISPR-Cas9 knockout models. Pharmacodynamic studies should correlate dose-response relationships with tumor regression in vivo .

Q. How can researchers identify biomarkers predictive of this compound responsiveness?

Proteomic profiling (e.g., tandem mass tag mass spectrometry) of responsive vs. non-responsive tumors can reveal candidate biomarkers (e.g., ABCB1 expression). Validate findings using immunohistochemistry (IHC) in patient-derived xenograft (PDX) models. Single-cell RNA sequencing (scRNA-seq) further resolves heterogeneity in drug uptake and resistance mechanisms .

Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound analogs?

Quantum mechanical calculations (DFT) predict electronic properties influencing ABC transporter binding. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. For SAR, synthesize analogs with modified methoxy or hydroxyl groups and evaluate via in vitro MDR reversal assays. Quantitative SAR (QSAR) models can prioritize analogs for synthesis .

Methodological Notes

- Data Validation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets. Use platforms like Zenodo for public deposition .

- Ethical Compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal reporting and obtain institutional ethics approvals .

- Reproducibility : Document experimental parameters (e.g., solvent purity, equipment calibration) in supplemental materials, referencing protocols from and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.